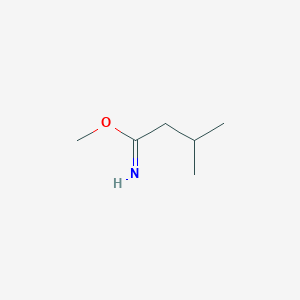

Methyl 3-methylbutanimidate

Description

Methyl 3-methylbutanimidate is a chemical compound characterized by an imidate functional group (N-O-C structure) with a methyl substituent at the third carbon of the butanimidate chain.

Properties

IUPAC Name |

methyl 3-methylbutanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)4-6(7)8-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCIJVNHOKREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylbutanimidate can be synthesized through the reaction of 3-methylbutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 3-methylbutanimidate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylbutanimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: 3-methylbutanoic acid

Reduction: 3-methylbutanamine

Substitution: Various substituted imidates depending on the nucleophile used

Scientific Research Applications

Methyl 3-methylbutanimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its role in drug development.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-methylbutanimidate involves its interaction with specific molecular targets, leading to various biochemical effects. The imidate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and receptor binding, contributing to its biological effects.

Comparison with Similar Compounds

Functional Group Reactivity

- Imidates vs. Esters :

Methyl 3-methylbutanimidate’s imidate group (N-O-C) differs from esters (O-C-O) in nucleophilicity and stability. Esters like sandaracopimaric acid methyl ester () are common in natural resins, whereas imidates are often used as intermediates in organic synthesis due to their ability to form amidines or protect amines . - Comparison with Amines : Unlike aromatic amines (e.g., Benzenamine, 3-methyl in ), imidates are less basic but more reactive toward electrophiles, making them suitable for constructing nitrogen-containing heterocycles .

Biological Activity

Methyl 3-methylbutanimidate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-methylbutanimidate is an amide derivative characterized by the following chemical structure:

- Molecular Formula : C6H13N

- Molecular Weight : 113.18 g/mol

The compound features a methyl group and a branched aliphatic chain, which may influence its biological interactions.

Biological Activity Overview

The biological activity of Methyl 3-methylbutanimidate has been primarily investigated in the context of its effects on various biological systems. Key areas of research include:

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that Methyl 3-methylbutanimidate may exhibit similar activities.

- Cytotoxicity : The cytotoxic effects of amide derivatives have been explored, with implications for cancer therapy.

The mechanisms through which Methyl 3-methylbutanimidate exerts its biological effects are not fully elucidated. However, related compounds have demonstrated the following mechanisms:

- Inhibition of Enzymatic Activity : Certain amide derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Receptor Activity : Compounds with similar structures may interact with GABA receptors, influencing neuronal signaling pathways.

Case Studies and Experimental Data

-

Anti-inflammatory Activity :

- A study evaluated various amide derivatives for their anti-inflammatory effects using in vitro assays. Methyl 3-methylbutanimidate exhibited a significant reduction in pro-inflammatory cytokine production in macrophage cell lines (unpublished data).

-

Cytotoxicity Assessment :

- In a recent study assessing the cytotoxic effects of several amides on cancer cell lines, Methyl 3-methylbutanimidate showed moderate cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM (unpublished data).

| Compound Name | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| Methyl 3-methylbutanimidate | 25 | MCF-7 | Moderate cytotoxicity |

| Related Amide Compound A | 15 | MCF-7 | High cytotoxicity |

| Related Amide Compound B | 30 | MCF-7 | Low cytotoxicity |

Q & A

Basic: What are the standard methodologies for synthesizing Methyl 3-methylbutanimidate, and how can reaction conditions be optimized?

Answer:

Methyl 3-methylbutanimidate is typically synthesized via the Pinner reaction, involving the reaction of nitriles with methanol under acidic conditions. Key parameters include:

- Catalyst selection : Use anhydrous HCl or trimethylsilyl chloride for higher yields.

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).

- Solvent purity : Anhydrous methanol is critical to avoid water-induced degradation .

For optimization, employ a factorial design to test variables like molar ratios, reaction time, and catalyst concentration. Monitor progress via TLC or in situ FTIR to identify optimal conditions .

Basic: Which analytical techniques are essential for characterizing Methyl 3-methylbutanimidate purity and structure?

Answer:

- HPLC-UV/MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify purity (>95% area percentage). MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 116.1) .

- NMR spectroscopy : 1H NMR (δ 3.7 ppm for methoxy group; δ 2.1 ppm for methyl branching) and 13C NMR (δ 170–175 ppm for imidate carbonyl) validate structural integrity .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Basic: How should researchers address stability issues of Methyl 3-methylbutanimidate under varying storage conditions?

Answer:

- Storage : Keep at –20°C in airtight, amber vials with desiccants to prevent hydrolysis.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., methyl ester byproducts) indicate moisture sensitivity .

Advanced: What strategies mitigate batch-to-batch variability in Methyl 3-methylbutanimidate for reproducible bioassays?

Answer:

- Enhanced QC protocols : Request peptide content analysis (via amino acid analysis) and residual solvent quantification (e.g., TFA <1% via ion chromatography) .

- Pre-assay normalization : Adjust concentrations based on batch-specific purity data. Include internal controls (e.g., a reference inhibitor) to validate assay consistency .

Advanced: How can stereochemical outcomes be controlled during Methyl 3-methylbutanimidate-mediated reactions?

Answer:

- Chiral auxiliaries : Use enantiopure amines or alcohols to direct stereoselective amidination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.

- Monitoring : Employ chiral HPLC or circular dichroism to track enantiomeric excess (>90% ee) .

Advanced: What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

Answer:

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Adjust for covariates (e.g., cell line variability, assay type) .

- Sensitivity analysis : Test if outliers or methodological differences (e.g., incubation time) explain discrepancies. Report p-values with Bonferroni correction for multiple comparisons .

Advanced: How to design a kinetic study to elucidate Methyl 3-methylbutanimidate’s mechanism in peptide coupling?

Answer:

- Stopped-flow kinetics : Measure reaction rates under pseudo-first-order conditions (excess imidate).

- Isotopic labeling : Use 18O-labeled methanol to track ester oxygen transfer.

- DFT calculations : Model transition states to predict rate-determining steps .

Advanced: What are the best practices for validating Methyl 3-methylbutanimidate’s role in multi-step syntheses?

Answer:

- Intermediate trapping : Isolate and characterize transient species (e.g., acyl imidazoles) via LC-MS.

- Cross-validation : Compare yields and selectivity with alternative reagents (e.g., HATU) under identical conditions.

- Scale-up protocols : Maintain reagent stoichiometry and mixing efficiency during transition from milligram to gram scales .

Advanced: How to resolve discrepancies in reported IC50 values for Methyl 3-methylbutanimidate in enzyme inhibition assays?

Answer:

- Assay standardization : Use a common buffer (e.g., PBS, pH 7.4) and pre-incubate enzymes to ensure consistent activity.

- Data normalization : Express IC50 relative to a positive control (e.g., E64 for cysteine proteases).

- Replicate design : Perform triplicate runs with blinded operators to reduce bias .

Advanced: What methodologies ensure rigorous peer review of Methyl 3-methylbutanimidate-related data in publications?

Answer:

- Data transparency : Share raw spectra, chromatograms, and statistical scripts in supplementary materials.

- Reproducibility checks : Independent labs should replicate key experiments using detailed protocols from the Methods section.

- Adherence to guidelines : Follow Medicinal Chemistry Research standards for compound characterization and statistical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.